Ald-Ph-PEG3-Azide
Description
Overview of Ald-Ph-PEG3-Azide as a Core Heterobifunctional Platform
This compound is a well-defined, monodisperse heterobifunctional linker designed for advanced bioconjugation applications. biosynth.com It integrates three key structural components: a benzaldehyde (B42025) group (Ald-Ph), a short polyethylene (B3416737) glycol chain (PEG3), and a terminal azide (B81097) (N₃) group. This specific architecture provides two distinct and orthogonal reactive handles for covalent bond formation. The compound is a crosslinker that leverages the unique reactivities of its terminal groups to connect different molecules, such as proteins, peptides, or small molecule drugs, with high specificity. biosynth.commedkoo.com The central PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, a critical feature for biological applications. medkoo.comaxispharm.com
Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the key properties of the this compound compound.
| Property | Value | Reference |
| CAS Number | 1807540-88-0 | biosynth.commedkoo.com |
| Chemical Formula | C₁₆H₂₂N₄O₅ | biosynth.commedkoo.com |
| Molecular Weight | 350.37 g/mol | biosynth.comscbt.com |
| IUPAC Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-formylbenzamide | medkoo.com |
| Purity | Typically ≥95% | medkoo.comaxispharm.com |
| Appearance | Varies; may be a solid or oil | N/A |
| Solubility | Soluble in aqueous media | medkoo.comaxispharm.com |
Note: Physical state can vary between suppliers and batches.
The Synergistic Utility of Aldehyde and Azide Functionalities in Linker Design
The power of this compound as a molecular tool lies in the orthogonal nature of its aldehyde and azide functionalities, which allows for directed, stepwise conjugation.
The aldehyde group provides a carbonyl-reactive handle. It readily reacts with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. medkoo.comresearchgate.netacs.org This reaction is highly specific and can be performed under mild conditions compatible with sensitive biomolecules. researchgate.net The aldehyde on the phenyl ring is particularly useful for conjugating to proteins or peptides at their N-terminus or to molecules specifically functionalized with a compatible nucleophile. medkoo.comdcchemicals.com
The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. nih.govbroadpharm.com Specifically, the azide participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring. broadpharm.comnih.gov The azide itself is exceptionally stable and inert to most biological functional groups, ensuring that it remains dormant until a specific alkyne-containing partner is introduced. nih.govbroadpharm.com
This dual functionality enables researchers to first attach the linker to one molecule via its aldehyde group and then, after purification, attach a second molecule to the linker's azide terminus. This controlled sequential approach is critical for constructing well-defined bioconjugates. purepeg.comnih.gov
Table 2: Reactive Properties of this compound Functional Groups This table outlines the specific reactions for each functional group on the this compound linker.
| Functional Group | Reactive Partner | Resulting Linkage | Reaction Type |
| Aldehyde (-CHO) | Aminooxy (-ONH₂) | Oxime | Oxime Ligation |
| Aldehyde (-CHO) | Hydrazide (-NHNH₂) | Hydrazone | Hydrazone Ligation |
| Azide (-N₃) | Terminal Alkyne | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Azide (-N₃) | Strained Alkyne (e.g., DBCO, BCN) | Triazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Conceptual Framework of PEGylation in Molecular Engineering for Research Applications
PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, and nanoparticles. nih.govthermofisher.com This strategy is a cornerstone of molecular engineering, employed to enhance the physicochemical and pharmacological properties of the modified substance. biochempeg.com The fundamental benefits of PEGylation are well-documented and include:
Increased Hydrophilicity : The repeating ethylene (B1197577) oxide units of PEG are hydrophilic, which can significantly improve the solubility of hydrophobic drugs or proteins in aqueous buffers. chempep.comthermofisher.com
Reduced Immunogenicity : The flexible PEG chain creates a hydrophilic cloud around the conjugated molecule, masking its epitopes and reducing the likelihood of it being recognized and cleared by the immune system. nih.govbiochempeg.com
Enhanced Stability : PEGylation can protect therapeutic proteins from proteolytic degradation, thereby increasing their stability and functional lifetime. nih.govbiochempeg.com
Improved Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation slows its renal filtration, leading to a longer circulation half-life in vivo. nih.gov
In the context of this compound, the short PEG3 chain contributes these advantages on a localized scale, improving the handling and solubility of the linker and its conjugates without adding excessive molecular weight. axispharm.com This is particularly important in applications where maintaining a specific molecular size is crucial for biological function, such as in the development of PROTACs or certain imaging agents. axispharm.commdpi.com
Scope and Significance of this compound in Contemporary Academic Research
The unique trifecta of aldehyde, PEG, and azide groups makes this compound a versatile and significant tool in modern chemical research. Its primary role is to serve as a high-precision bridge for creating complex, multifunctional molecular architectures that are otherwise difficult to synthesize.
The significance of this linker is evident in its application across several research domains:
Antibody-Drug Conjugates (ADCs) : Heterobifunctional linkers are pivotal in constructing ADCs. purepeg.com this compound can be used to link a cytotoxic drug to a targeting antibody with precise control over the drug-to-antibody ratio (DAR), a factor that significantly impacts therapeutic efficacy. nih.govjenkemusa.com
Proteomics and Chemical Biology : Researchers use such linkers to attach probes, like biotin (B1667282) or fluorescent dyes, to specific proteins for detection, visualization, or isolation. The aldehyde can be targeted to an engineered protein, and the azide can then be "clicked" to a probe. researchgate.net
Functionalized Materials and Surfaces : The linker can be used to immobilize biomolecules onto surfaces for diagnostic assays or biomaterials research. For instance, one end can anchor to a functionalized surface while the other presents a biologically active molecule. thermofisher.com
Hydrogel Development : Recent studies have utilized this compound in the formation of advanced hydrogels for cell culture and tissue engineering, where the linker helps in presenting specific ligands to cells within the hydrogel matrix. broadpharm.com
The ability to perform sequential, orthogonal conjugations with a single, well-defined molecule streamlines complex synthetic workflows, reduces side reactions, and leads to more homogeneous final products. This level of precision is essential as research moves toward creating increasingly sophisticated and targeted therapeutic and diagnostic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMINVSTCNCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Modular Construction of Ald Ph Peg3 Azide Conjugates
Established Synthetic Pathways for Ald-Ph-PEG3-Azide Intermediates
The synthesis of this compound involves the strategic coupling of its core components. While detailed proprietary synthesis methods are not always public, a plausible and established chemical pathway can be inferred from its structure. The molecule is composed of a 4-formylphenyl group (providing the aldehyde), a PEG3 spacer, and a terminal azide (B81097).
A common synthetic approach involves the amide coupling of two key intermediates:
4-Formylbenzoic acid : This commercially available building block provides the aldehyde-phenyl moiety. The aldehyde is a stable functional group that can react with primary amines and other nucleophiles.
Azido-PEG3-Amine : This intermediate provides the azide functionality and the PEG spacer. Its synthesis typically starts from triethylene glycol, which undergoes a series of reactions to introduce an azide at one terminus and an amine at the other, while ensuring orthogonality of the reactive groups.
The coupling of 4-formylbenzoic acid and Azido-PEG3-Amine is generally achieved through standard peptide coupling reactions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid of 4-formylbenzoic acid, allowing it to form a stable amide bond with the primary amine of the Azido-PEG3-Amine intermediate. The final product is then purified using standard chromatographic techniques.
Strategies for Orthogonal Derivatization and Multicomponent Reactions Utilizing this compound
The key advantage of this compound lies in its two orthogonal reactive groups. Orthogonal chemistry allows for the stepwise or simultaneous modification of a molecule without the functional groups interfering with each other. nih.gov The aldehyde group and the azide group possess distinct reactivity profiles, enabling precise control over the construction of complex bioconjugates. axispharm.combroadpharm.com
Aldehyde Reactivity : The benzaldehyde (B42025) group is specifically reactive towards aminooxy groups (to form a stable oxime ether) and hydrazide groups (to form a hydrazone). It can also react with primary amines to form a Schiff base, which can be subsequently stabilized by reduction. axispharm.combroadpharm.com
Azide Reactivity : The terminal azide group is a cornerstone of "click chemistry". biochempeg.comsigmaaldrich.com It reacts with alkyne-containing molecules in a highly efficient and specific manner. medchemexpress.com This cycloaddition reaction can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst if a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), is used (strain-promoted alkyne-azide cycloaddition or SPAAC). broadpharm.commedchemexpress.commedchemexpress.com
This dual reactivity allows researchers to link two different molecules (e.g., a protein and a small molecule drug) together using the this compound as a central linker. biosynth.com
Sequential functionalization is the most straightforward strategy for using this compound. This approach involves two distinct reaction steps, allowing for the purification of the intermediate product.
A typical sequence is as follows:
First Conjugation : A biomolecule of interest (e.g., a protein with an available aminooxy group) is reacted with the aldehyde moiety of this compound. The reaction conditions are optimized to ensure complete reaction at the aldehyde without affecting the azide group.
Purification : The resulting conjugate (Biomolecule-PEG3-Azide) is purified to remove any unreacted linker and biomolecule.
Second Conjugation : The purified, azide-functionalized biomolecule is then reacted with a second molecule that has been tagged with an alkyne group (e.g., a fluorescent probe, a biotin (B1667282) tag, or a small-molecule drug). biochempeg.com This click chemistry reaction is highly efficient and bio-orthogonal, meaning it proceeds rapidly under mild, aqueous conditions without cross-reacting with other functional groups present on the biomolecule. biochempeg.comsigmaaldrich.com
This stepwise method provides maximum control and ensures the formation of a well-defined final conjugate, which is critical for applications like antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). medchemexpress.commedchemexpress.com
Advances in bioorthogonal chemistry have enabled the development of one-pot conjugation strategies. nih.gov In such a setup, this compound, a first molecular component (e.g., a protein with a primary amine), and a second molecular component (e.g., a reporter probe with an alkyne) are mixed in a single reaction vessel. For this to be successful, the respective reaction kinetics must be compatible and non-interfering.
The combination of SPAAC (using a strained alkyne like DBCO) and oxime ligation is well-suited for one-pot systems because both reactions can proceed under physiological conditions without the need for potentially cytotoxic metal catalysts. nih.gov For instance, a researcher could simultaneously conjugate an aminooxy-containing peptide and a DBCO-labeled imaging agent to the this compound linker. The success of such one-pot methods relies on the high chemoselectivity of the involved reactions, which form the basis of modern bioconjugation. researchgate.net Research has demonstrated that combining multiple metal-free bioorthogonal reactions in a one-pot format is a viable strategy for complex protein labeling. nih.gov
Integration of this compound into Diverse Molecular Architectures for Research Probes
The unique properties of this compound make it a valuable tool for constructing a wide array of molecular probes and complex therapeutic constructs. Its ability to link different molecular entities with precise control has led to its integration in several cutting-edge research areas.
PROTACs : this compound and similar PEG-based linkers are used in the synthesis of PROTACs. medchemexpress.comglpbio.com These molecules consist of two ligands connected by a linker; one ligand binds to a target protein for degradation, while the other recruits an E3 ubiquitin ligase. The linker's length and composition are critical for the PROTAC's efficacy.
Antibody-Drug Conjugates (ADCs) : In the field of oncology, this linker can be used to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells. lumiprobe.commedchemexpress.com The aldehyde end can be used to conjugate to the antibody, while the azide end allows for the efficient click-attachment of the drug payload.
Hydrogel-Based Biomaterials : Recent research has shown the use of this compound in the development of advanced biomaterials. For example, it has been used to create hybrid hydrogels composed of polyethylene (B3416737) glycol (PEG) and hyaluronic acid (HA). broadpharm.com In a 2025 study, these hydrogels were used to investigate how ligand presentation affects the response of mesenchymal stem cells to matrix stress, highlighting the linker's utility in creating dynamic environments for cell culture studies. broadpharm.com
Molecular Probes and Chemical Proteomics : The linker is employed to attach affinity tags (like biotin) or fluorescent dyes to biomolecules. researchgate.net This is essential for identifying and quantifying proteins and their modifications, as demonstrated in a chemical proteomics method using homologous biotinyl azides for one-pot tagging of modified peptides. chemrxiv.org
Advanced Reactivity Mechanisms for Selective Bioconjugation with Ald Ph Peg3 Azide
Aldehyde-Mediated Ligation Chemistries
The benzaldehyde (B42025) group provides a reactive handle for covalent modification through condensation reactions with specific nucleophiles. This chemistry is particularly useful for targeting primary amines, hydrazides, and aminooxy groups on biomolecules.
The reaction between an aldehyde, such as the benzaldehyde moiety on Ald-Ph-PEG3-Azide, and a primary amine results in the formation of an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This condensation reaction is a fundamental process in organic chemistry and bioconjugation, involving the elimination of a water molecule. masterorganicchemistry.comnih.gov The aldehyde group on the linker reacts with primary amines, such as the N-terminus of peptides or the side chain of lysine (B10760008) residues in proteins, to form a C=N double bond. medkoo.combroadpharm.com
The mechanism for imine formation is reversible and typically catalyzed by acid. libretexts.org The reaction rate is pH-dependent, with optimal rates often observed near a pH of 5. libretexts.org At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org The resulting imine bond can be hydrolyzed back to the original aldehyde and amine, particularly under acidic conditions. libretexts.orgnih.gov For applications requiring a more stable linkage, the imine can be subsequently reduced to a secondary amine. medkoo.com
The benzaldehyde functionality of this compound can react with hydrazine (B178648) or hydrazide derivatives to form hydrazone linkages, and with aminooxy compounds to form oxime linkages. medkoo.comnih.gov These ligation methods are highly chemoselective and are widely employed in bioconjugation for creating covalent, yet potentially reversible, bonds under physiological conditions. nih.govnih.gov
Hydrazone Ligation: This reaction occurs between the aldehyde group and a hydrazide (R-C(=O)NHNH2) or hydrazine (R-NHNH2) nucleophile. The resulting hydrazone contains a C=N-NH-R structure. This linkage is particularly noted for its utility in creating pH-sensitive conjugates, as the stability of the bond decreases in acidic environments, allowing for cleavage and release of a conjugated molecule. medkoo.comnih.gov
Oxime Ligation: This involves the reaction of the aldehyde with an aminooxy group (R-O-NH2) to form an oxime (C=N-O-R). nih.govresearchgate.net Generally, oxime bonds exhibit greater hydrolytic stability compared to hydrazone bonds under similar conditions. nih.govnih.gov
The formation of both hydrazones and oximes can be accelerated by catalysts, such as aniline (B41778), which enhances reaction rates at neutral pH. nih.govnih.gov
The design of bioconjugates with reversible linkages relies on a careful balance of kinetic and thermodynamic factors to control the formation and cleavage of the bond. researchgate.net
Kinetic Control refers to the rate of the reaction. For effective bioconjugation, especially with molecules at low concentrations, a reasonably fast reaction rate is necessary. nih.gov The rates of hydrazone and oxime formation are influenced by several factors:
pH: The reaction is subject to general acid catalysis. However, at very low pH, the nucleophilicity of the hydrazine or aminooxy group is reduced due to protonation, which slows the reaction. nih.gov
Reactant Structure: The electronic properties of the aldehyde and the nucleophile affect the rate. Electron-withdrawing groups on the benzaldehyde can increase its reactivity. researchgate.net
Catalysis: Nucleophilic catalysts like aniline and its derivatives (e.g., m-phenylenediamine) can significantly accelerate the rate of oxime and hydrazone formation at neutral pH, making these reactions more practical for biological applications. nih.govnih.gov
Thermodynamic Control relates to the stability and position of the equilibrium of the final product. youtube.com The stability of hydrazone and oxime linkages against hydrolysis is a critical factor.
Hydrolytic Stability: Oxime linkages are generally more stable than hydrazones. nih.govnih.gov The stability of hydrazones can be influenced by their structure; for example, those formed from aromatic aldehydes are often more stable than those from aliphatic aldehydes. The pH of the environment is a key determinant of stability, with hydrolysis being significantly faster under acidic conditions. nih.gov This pH-dependent reversibility is a feature exploited in drug delivery systems designed to release payloads in the acidic environment of endosomes or tumors. nih.gov
The table below summarizes kinetic data for representative hydrazone and oxime ligation reactions.
| Ligation Type | Reactants | Catalyst | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Hydrazone | Benzaldehyde + Hydrazino-peptide | Aniline (100 mM) | 7.0 | ~10¹ - 10³ | nih.gov |
| Oxime | Benzaldehyde + Aminooxy-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | nih.gov |
| Oxime | p-Acetyl Phenylalanine (ketone) + Aminooxy-PEG | m-Phenylenediamine (mPDA) | - | Up to 15x more efficient than aniline | nih.gov |
Hydrazone and Oxime Ligation for Reversible Linkages
Azide-Driven Bioorthogonal Click Chemistry Reactions
The azide (B81097) moiety of this compound is a key component for "click chemistry," a class of reactions known for being rapid, selective, and high-yielding. wikipedia.orgglenresearch.com The azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring high specificity. glenresearch.com
The most prominent click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgrsc.org This reaction joins the azide group of this compound with a terminal alkyne-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov The reaction is characterized by its high efficiency, mild reaction conditions (often proceeding in aqueous buffers), and exceptional regioselectivity. glenresearch.comorganic-chemistry.org
The uncatalyzed version of this reaction (the Huisgen 1,3-dipolar cycloaddition) requires high temperatures and results in a mixture of 1,4- and 1,5-triazole isomers. wikipedia.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and exclusively yields the 1,4-isomer. organic-chemistry.org This has made CuAAC an indispensable tool in chemical biology, materials science, and drug discovery for applications such as PEGylation, surface modification, and the synthesis of antibody-drug conjugates (ADCs). acs.orgmedchemexpress.comnih.govnih.gov
The successful application of CuAAC, particularly in bioconjugation, depends on optimizing the catalytic system to maximize yield and rate while minimizing potential damage to sensitive biomolecules. glenresearch.comjenabioscience.com
Catalytic Systems:
Copper Source: The active catalyst is the copper(I) ion. wikipedia.org While Cu(I) salts like CuI or CuBr can be used, it is more common to generate Cu(I) in situ from a more stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. wikipedia.orgnih.gov
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent for converting Cu(II) to Cu(I) in aqueous media. jenabioscience.comnih.gov However, the combination of copper and ascorbate can generate reactive oxygen species (ROS) that may damage proteins. jenabioscience.comnih.gov Other reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) have been used, but can sometimes interfere with the reaction. jenabioscience.com
Ligands: To stabilize the Cu(I) oxidation state, prevent its disproportionation, and protect biomolecules from copper-mediated damage, accelerating ligands are crucial. glenresearch.comnih.gov Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand, though its poor water solubility is a limitation. glenresearch.com Water-soluble ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and sulfonated bathophenanthroline (B157979) derivatives, have been developed and are often preferred for bioconjugation reactions. jenabioscience.comnih.gov Using an excess of the ligand relative to copper can help scavenge ROS and improve reaction outcomes. nih.govnih.gov
Reaction Optimization:
Concentration: CuAAC reactions often exhibit a threshold behavior, with minimal reactivity observed below ~50 µM copper concentration and maximal activity reached around 250 µM. jenabioscience.com
pH: The reaction proceeds well over a broad pH range (typically 6.5-8.0), with pH 7 often recommended. nih.govjenabioscience.com
Additives: In protein conjugations, additives like aminoguanidine (B1677879) can be used to trap byproducts of ascorbate oxidation that might otherwise react with amino acid side chains. nih.gov
Buffer Choice: Buffers that can chelate copper, such as Tris, should be avoided. Phosphate or HEPES buffers are generally compatible. jenabioscience.comnih.gov
The following table outlines common components and conditions for optimizing CuAAC reactions in research settings.
| Component | Reagent/Condition | Typical Concentration/Ratio | Purpose & Notes | Reference |
|---|---|---|---|---|
| Copper Source | Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Precursor to the active Cu(I) catalyst. | nih.govjenabioscience.com |
| Reducing Agent | Sodium Ascorbate | 5-fold excess to Cu | Reduces Cu(II) to Cu(I) in situ. Can generate ROS. | jenabioscience.comnih.gov |
| Ligand | THPTA or other water-soluble variants | 5:1 (Ligand:Cu) | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules. | nih.gov |
| Buffer | Phosphate, HEPES, Carbonate | pH 6.5 - 8.0 | Avoid chelating buffers like Tris. | jenabioscience.comnih.gov |
| Additive | Aminoguanidine | - | Optional; suppresses side reactions from ascorbate byproducts on proteins. | nih.gov |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Chemoselectivity and Biocompatibility in Aqueous Environments
The aldehyde and azide moieties of this compound exhibit high chemoselectivity, meaning they react specifically with their designated partners, even in the complex chemical milieu of a biological system. thermofisher.com This selectivity is crucial for bioconjugation, as it minimizes side reactions with other functional groups found in biomolecules, such as amines and thiols. thermofisher.com
The aldehyde group readily reacts with hydrazides to form hydrazone bonds and with aminooxy groups to form oxime bonds. These reactions are known for their high specificity and efficiency in aqueous environments under mild pH conditions.
The azide group is notably unreactive towards the vast majority of biological functional groups, making it a bioorthogonal handle. nih.gov Its primary reactivity is with alkynes in cycloaddition reactions or with phosphines in the Staudinger ligation. nih.govmdpi.com This inertness to biological nucleophiles and electrophiles ensures that the azide remains available for its specific ligation chemistry without being consumed by off-target reactions. nih.gov
The polyethylene (B3416737) glycol (PEG) linker in this compound enhances the water solubility and biocompatibility of the molecule. The PEG chain can help to reduce aggregation of the labeled biomolecule and minimize non-specific binding, which are important considerations for applications in aqueous and biological settings. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry that allows for the conjugation of azides and strained alkynes without the need for a metal catalyst. jcmarot.commagtech.com.cn This reaction is driven by the release of ring strain in cyclic alkynes, such as cyclooctynes, upon cycloaddition with an azide to form a stable triazole ring. jcmarot.comnih.gov
The reaction mechanism is a concerted [3+2] cycloaddition. researchgate.net The high reactivity of strained alkynes allows the reaction to proceed efficiently at ambient temperatures and in complex biological media. nih.gov The absence of a cytotoxic copper catalyst, which is required for the related copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes SPAAC particularly well-suited for applications involving living systems. numberanalytics.comnih.gov
Table 1: Comparison of Key Features of SPAAC and CuAAC
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
|---|---|---|
| Catalyst | None required | Copper(I) |
| Toxicity | Low, suitable for live systems | Copper catalyst can be toxic to cells |
| Reaction Rate | Generally fast, dependent on the strained alkyne | Very fast with appropriate ligands |
| Bioorthogonality | High | High, but potential for off-target effects from copper |
The catalyst-free nature of SPAAC is a significant advantage when working with sensitive biomolecules, such as proteins and nucleic acids, that can be damaged by the copper catalyst used in CuAAC. nih.govnumberanalytics.comnih.gov The mild reaction conditions of SPAAC, typically proceeding at or near physiological pH and temperature, help to preserve the structure and function of these delicate molecules. chemrxiv.orgwhiterose.ac.uk
This strategy has been widely adopted for labeling proteins, glycans, and other biomolecules that have been metabolically or enzymatically tagged with an azide or a strained alkyne. nih.gov The high efficiency and specificity of the reaction ensure high yields of the desired conjugate with minimal purification challenges. numberanalytics.com
The biocompatibility and catalyst-free nature of SPAAC have made it an invaluable tool for studying biological processes in living cells and organisms. researchgate.netresearchgate.net Researchers can introduce an azide-modified building block (like an amino acid or sugar) into cells, which is then incorporated into newly synthesized biomolecules. nih.gov A fluorescently labeled strained alkyne can then be added to specifically visualize these molecules in their native environment. acs.orgspringernature.com
This approach has been used for a variety of in vivo applications, including:
Live-cell imaging: Visualizing the localization and dynamics of proteins and glycans. researchgate.netacs.org
Pulse-chase analysis: Determining the stability and turnover of cellular proteins. nih.gov
Proteomics: Identifying and quantifying newly synthesized proteins. researchgate.net
The ability to perform these conjugations in living systems without apparent toxicity has opened up new avenues for understanding complex biological systems. researchgate.net
Orthogonality of Reactive Groups within this compound for Multiplexed Functionalization
A key feature of this compound is the orthogonality of its aldehyde and azide functional groups. This means that the two groups react through independent, non-interfering chemical pathways. mdpi.com The aldehyde can be selectively reacted with a hydrazide or an aminooxy-containing molecule, leaving the azide group untouched. Conversely, the azide can undergo SPAAC with a strained alkyne or a Staudinger ligation with a phosphine, without affecting the aldehyde.
This orthogonality allows for multiplexed or sequential functionalization of a target molecule or surface. For instance, a biomolecule could first be attached to a surface via the aldehyde group of this compound. Subsequently, a second molecule, such as a fluorescent dye or a drug, could be attached to the now-exposed azide group using click chemistry. This stepwise approach enables the construction of complex, multifunctional biomaterials and probes with precise control over their architecture. mdpi.com
Strategic Role of Polyethylene Glycol Peg in Enhancing Research Applications
Steric Stabilization and Reduction of Non-Specific Interactions in Bioconjugation Systems
The PEG chain is highly flexible and hydrated, creating a "shield" around the conjugated molecule. chempep.complos.org This steric hindrance can prevent non-specific interactions, such as the adsorption of proteins onto a nanoparticle surface or aggregation between ADC molecules. chempep.comnih.gov In doing so, PEGylation helps to maintain the biological activity of the conjugated species and improves their stability in complex biological fluids. creativepegworks.com The PEG chain can also protect conjugated proteins from enzymatic degradation. creative-biolabs.combroadpharm.com
Influence on Macromolecular Interactions and Assembly in Advanced Research Systems
The PEG linker can influence how a conjugate interacts with its biological target. dcchemicals.com The flexibility and length of the PEG chain can affect the spatial relationship between the two connected moieties, which can be critical for activities such as a PROTAC's ability to form a productive ternary complex or an ADC's ability to bind its target cell. chempep.comaip.org While often considered inert, studies have shown that PEG chains can have weak, "soft" interactions with protein surfaces, potentially influencing protein conformation and dynamics. nih.govresearchgate.netrsc.org The length of the PEG linker can also impact the targeting ability of drug delivery systems in vivo, with longer linkers sometimes leading to enhanced tumor accumulation. nih.gov
Applications of Ald Ph Peg3 Azide in Cutting Edge Academic Research
Design and Synthesis of Advanced Bioconjugates
The core utility of Ald-Ph-PEG3-Azide lies in its role as a heterobifunctional crosslinker, facilitating the covalent linkage of different molecular entities. medkoo.com The polyethylene (B3416737) glycol (PEG) component is particularly significant, as it imparts increased hydrophilicity and aqueous solubility to the resulting conjugates, a crucial property for biological applications. axispharm.comjenkemusa.com
Covalent Modification and Labeling of Biomolecules for Research Purposes
The distinct reactive ends of this compound allow for the specific and covalent modification of a wide range of biological molecules. broadpharm.com The aldehyde function can form a stable bond with amine groups, while the azide (B81097) function allows for attachment to molecules containing alkyne groups through highly efficient and specific click chemistry reactions. axispharm.commedchemexpress.com This dual reactivity is instrumental in creating sophisticated molecular tools for research.
The covalent modification of peptides and proteins is a cornerstone of proteomics and drug development. scbt.comnih.gov this compound is well-suited for this purpose. The benzaldehyde (B42025) group on the molecule can react with the N-terminal α-amine or the ε-amine of lysine (B10760008) residues present in peptides and proteins. medkoo.com This reaction forms an imine bond, which can be subsequently reduced to a more stable secondary amine linkage, securely tethering the PEG-azide moiety to the protein. medkoo.com
Once the protein is "azide-tagged," the terminal azide group becomes available for a second conjugation step via click chemistry. medchemexpress.comnih.gov This allows for the attachment of various reporter molecules, such as fluorophores or affinity tags (e.g., biotin), that have been functionalized with a corresponding alkyne group. acs.orgencapsula.com This two-step strategy enables the precise labeling of proteins for imaging studies, interaction analyses, and purification. encapsula.com A study demonstrated a one-pot, two-step dual functionalization of a peptide, where a cysteine residue was first modified to introduce a C-C triple bond (an alkyne), which then readily underwent a click reaction with a PEG3-azide compound to attach a biotin (B1667282) tag. acs.org
| Functional Group | Reactive Partner on Peptide/Protein | Resulting Bond Type | Primary Application |
|---|---|---|---|
| Benzaldehyde (-CHO) | Primary Amine (-NH2) (e.g., Lysine, N-terminus) | Imine (reducible to secondary amine) | Initial tethering of the linker to the protein. medkoo.com |
| Azide (-N3) | Alkyne-modified residue (introduced separately) | Triazole | Click chemistry-based labeling with probes. medchemexpress.com |
The site-specific labeling of nucleic acids like DNA and RNA is crucial for studying their biological functions, structure, and dynamics. biosynth.comnih.gov Click chemistry has emerged as a powerful bioorthogonal method for this purpose. biosynth.com The process often involves the incorporation of a modified nucleotide bearing a bioorthogonal handle, such as a terminal alkyne, into the oligonucleotide sequence during synthesis. biosynth.comnih.gov
Following the incorporation of the alkyne-modified nucleotide, a molecule like this compound (or more commonly, a reporter molecule directly functionalized with an azide) can be used for labeling. biosynth.comnih.gov The azide group on the labeling reagent reacts with the alkyne group in the DNA or RNA strand via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. medchemexpress.commedchemexpress.com This creates a stable covalent triazole linkage, attaching the desired label. nih.gov This method has been used to attach fluorophores for microscopy and FRET studies, or biotin for purification and isolation of specific nucleic acid sequences. biosynth.comnih.gov The Click-SELEX method, for instance, uses alkyne-modified nucleotides and subsequent click reactions with azide-functionalized molecules to expand the chemical diversity of nucleic acid aptamers. biosynth.com
This compound and similar bifunctional linkers are fundamental components in the synthesis of novel small molecule probes and chemical tools. axispharm.comnih.gov The ability to link two different molecules—for example, a targeting moiety and a reporter group—is the essence of creating such tools. axispharm.com
The azide group is particularly useful due to its stability and highly selective reactivity in click chemistry. broadpharm.com This allows for the modular and efficient assembly of complex probes. nih.gov For example, a small molecule with an alkyne handle can be "clicked" onto this compound that has already been conjugated to another molecule via its aldehyde group. This strategy is employed in creating affinity probes, where a small molecule ligand is attached to a reporter like biotin via a PEG linker, enabling the study of protein-ligand interactions. acs.org The hydrophilic PEG linker often enhances the solubility and reduces non-specific binding of the resulting probe. lumiprobe.com
Development of Targeted Degraders (PROTACs)
One of the most significant applications of this compound and related PEG linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.cominvivochem.com PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively destroy disease-causing proteins. axispharm.comarxiv.org A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govnih.gov
This compound serves as a precursor for these critical linkers. glpbio.com Its bifunctional nature allows for the sequential or convergent connection of the target-binding ligand and the E3-recruiting ligand. nih.gov For instance, the azide group can be reacted with an alkyne-functionalized E3 ligase ligand, and the aldehyde group can be used to connect to an amine-functionalized target-binding ligand, or vice-versa. medkoo.commedchemexpress.com The use of click chemistry in this assembly process allows for the rapid synthesis of PROTAC libraries with diverse linkers to optimize degradation activity. nih.govnih.gov
The linker in a PROTAC is not merely a passive spacer but a critical determinant of the molecule's efficacy. nih.gov It plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com Several key principles guide the design of linkers, like those derived from this compound, for optimal E3 ligase recruitment.
Length and Flexibility: The length of the linker is crucial for bridging the target protein and the E3 ligase effectively. arxiv.org A linker that is too short may cause steric clashes, preventing the formation of the ternary complex, while one that is too long may not provide the necessary stability. arxiv.org Flexible linkers, such as those based on PEG chains, can provide the conformational freedom needed to achieve an optimal orientation within the ternary complex, which is essential for efficient ubiquitination. nih.gov
Chemical Composition and Solubility: The chemical makeup of the linker influences the physicochemical properties of the entire PROTAC molecule, including its solubility and cell permeability. axispharm.com PEG-based linkers, like this compound, are hydrophilic and can significantly increase the aqueous solubility of the PROTAC, which can improve bioavailability. jenkemusa.comprecisepeg.com This contrasts with more hydrophobic alkyl linkers, which may offer better cell penetration but lower solubility. axispharm.com
Attachment Points: The specific points on the two ligands where the linker is attached are critical. axispharm.com The exit vector must be chosen carefully to avoid disrupting the binding of the ligands to their respective proteins. The goal is to position the linker in a solvent-exposed region to maximize the potential for productive protein-protein interactions within the ternary complex. The modular nature of synthesis using reagents like this compound allows researchers to systematically vary these attachment points to identify the optimal configuration. nih.gov
| Design Principle | Influence on PROTAC Function | Role of PEG-Based Linkers (e.g., from this compound) |
|---|---|---|
| Length | Dictates the distance between the target protein and E3 ligase, affecting ternary complex formation. arxiv.org | PEG units allow for systematic and precise variation of linker length. jenkemusa.com |
| Flexibility | Allows for optimal orientation and stabilization of the ternary complex. nih.gov | PEG chains offer significant conformational flexibility. |
| Solubility | Impacts cell permeability, bioavailability, and non-specific binding. axispharm.com | The hydrophilic nature of PEG enhances aqueous solubility. precisepeg.com |
| Attachment Vector | Affects ligand binding affinity and the geometry of the ternary complex. | Bifunctional nature facilitates synthesis with various ligand attachment points. nih.gov |
Fabrication of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a major class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. nih.govnih.gov The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, efficacy, and safety. nih.govcam.ac.uk this compound and its analogues are explicitly designed and used as ADC linkers. medchemexpress.comglpbio.commedchemexpress.combiocat.com The compound's structure is ideally suited for this purpose: the aldehyde group provides a reactive site for conjugation to the antibody, while the azide group allows for the attachment of a cytotoxic drug using highly efficient and bioorthogonal "click chemistry" reactions. medchemexpress.commedchemexpress.combroadpharm.com
A key feature for many successful ADCs is the ability of the linker to be cleaved specifically at the target site, releasing the cytotoxic payload inside the cancer cell. nih.govcam.ac.uk This controlled release minimizes systemic toxicity by keeping the potent drug inactive while the ADC is in circulation. axispharm.com Linkers are often designed to be sensitive to the specific conditions within the tumor microenvironment or inside tumor cells, such as low pH or the presence of certain enzymes. researchgate.net
This compound is classified as a cleavable linker. medchemexpress.comglpbio.combiocat.com The linkage formed by the reaction of its benzaldehyde group, often a hydrazone or oxime bond, can be designed to be acid-sensitive. cam.ac.ukaxispharm.com After the ADC binds to the target antigen on a cancer cell and is internalized, it is trafficked to the lysosome, an acidic cellular compartment. cam.ac.ukresearchgate.net The low pH environment of the lysosome catalyzes the cleavage of the acid-labile bond, releasing the drug where it can exert its cell-killing effect. This strategy enhances the therapeutic window of the ADC by ensuring the payload is released preferentially at the site of action. researchgate.net
Table 1: Properties of Cleavable Linkers in ADC Research
| Feature | Description | Rationale in ADC Design |
|---|---|---|
| Stability | Must remain stable in the systemic circulation (pH ~7.4) to prevent premature drug release. cam.ac.ukaxispharm.com | Minimizes off-target toxicity and ensures the payload reaches the target cell. axispharm.com |
| Cleavage Mechanism | Designed to break under specific conditions (e.g., low pH in lysosomes, high glutathione (B108866) concentrations, or presence of specific enzymes like cathepsins). nih.govresearchgate.net | Provides controlled, site-specific release of the cytotoxic drug inside the tumor cell. researchgate.net |
| Solubility | The linker itself, often incorporating hydrophilic spacers like PEG, can improve the water solubility of the final ADC construct. cam.ac.uk | Helps to prevent aggregation of the ADC, which can lead to loss of activity and potential immunogenicity. cam.ac.uk |
| Bystander Effect | Upon cleavage, some linkers release a membrane-permeable drug that can kill neighboring antigen-negative tumor cells. researchgate.net | Increases overall therapeutic efficacy in heterogeneous tumors. researchgate.net |
First-generation ADCs were often created using methods that resulted in a heterogeneous mixture of products, with a varied number of drugs attached at different locations on the antibody. researchgate.net This heterogeneity can negatively impact the ADC's pharmacokinetics, stability, and therapeutic index. researchgate.net Modern research focuses on site-specific conjugation to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). nih.govnih.gov
This compound is well-suited for such strategies. The aldehyde group can react specifically with an aminooxy group or a hydrazide, which can be introduced at a precise location on the antibody through protein engineering techniques. nih.govresearchgate.net For example, unnatural amino acids with bioorthogonal functional groups can be incorporated into the antibody sequence at a specific site. researchgate.netnih.govnih.gov One such amino acid, p-azidomethyl-L-phenylalanine (pAMF), can be incorporated to allow for conjugation via click chemistry. nih.gov Alternatively, enzymatic methods can be used to install a handle for the linker. nih.gov By controlling the exact point of attachment, researchers can optimize the ADC's properties, leading to improved performance and a better safety profile compared to stochastically conjugated ADCs. ajinomoto.com This precise control is crucial for understanding structure-activity relationships and developing next-generation ADCs. nih.govajinomoto.com
Functionalization of Nanomaterials and Interfaces for Research Platforms
Beyond ADCs, this compound is a key reagent for modifying the surfaces of nanomaterials. This functionalization is critical for tailoring the interface between a synthetic material and a biological system, enabling applications in drug delivery, diagnostics, and bio-sensing. The linker's azide group is particularly useful for attaching it to nanoparticles via click chemistry, a set of reactions known for their high efficiency and biocompatibility. irjweb.comrsc.org
Surface Modification of Nanoparticles (e.g., Magnetic, Calcium Phosphate, Iron Oxide)
The ability to covalently attach molecules to nanoparticle surfaces is essential for creating stable and functional research platforms. This compound's azide moiety allows it to be "clicked" onto nanoparticles that have been pre-functionalized with a complementary alkyne group. broadpharm.comirjweb.com This strategy has been successfully applied to a variety of nanoparticle types.
Calcium Phosphate Nanoparticles (CaPs): These nanoparticles are of interest for drug delivery due to their biocompatibility and similarity to human bone mineral. nih.govsemanticscholar.org Research has demonstrated a two-step method for attaching molecules to pH-sensitive CaPs. First, an aldehyde-tagged molecule is reacted with a linker containing an aminooxy group and a terminal alkyne (propargyl). researchgate.net This conjugate is then attached to azide-functionalized CaPs using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net In other studies, CaPs are coated with a silica (B1680970) shell which is then terminated with azide groups, preparing them for covalent functionalization with alkyne-containing molecules via click chemistry. semanticscholar.orgmdpi.comresearchgate.net
Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles (SPIONs) are widely used in biomedical applications like MRI contrast enhancement, magnetic cell separation, and targeted drug delivery. nih.govnih.govnih.gov To be used in biological systems, their surfaces must be modified to ensure they are water-soluble and stable. nih.gov One approach involves a one-step solvothermal process to create magnetic nanoparticles that are simultaneously coated with azide-functionalized PEG polymers. mdpi.comresearchgate.net These azide groups on the surface are then available for subsequent click chemistry reactions to attach targeting ligands or other molecules. mdpi.comnih.gov The copper-catalyzed azide-alkyne reaction is noted as a superior choice for conjugating molecules to nanoparticles in high-salt environments, which are often necessary to overcome the electrostatic repulsion between densely packed molecules on the surface. nih.gov
Table 2: Research Examples of Nanoparticle Surface Functionalization
| Nanoparticle Type | Functionalization Strategy | Purpose | Citation |
|---|---|---|---|
| Calcium Phosphate (CaP) | Silica shell with terminal azide groups, followed by CuAAC click chemistry. | Covalent attachment of proteins and gold nanoparticles. | semanticscholar.orgmdpi.com |
| Iron Oxide (Magnetic) | Solvothermal synthesis with azide-functionalized PEG polymers. | Creates a hydrophilic, clickable surface for further modification. | mdpi.comresearchgate.net |
| Iron Oxide (Magnetic) | Functionalization with azide groups. | Allows for rapid coupling to alkyne-modified oligonucleotides via click chemistry. | nih.gov |
Enhanced Colloidal Stability and Biocompatibility of Functionalized Nanoparticles
A primary challenge in using nanoparticles for biomedical applications is preventing them from aggregating in biological fluids (like blood) and avoiding non-specific interactions with proteins, which can trigger an immune response and lead to rapid clearance from the body. nih.govrsc.org The PEG component of the this compound linker is crucial for overcoming these issues.
When nanoparticles are coated with PEG chains, the hydrophilic polymer forms a protective layer or "corona" on the surface. researchgate.netmdpi.com This layer provides steric hindrance, physically preventing the nanoparticles from clumping together, thus ensuring their colloidal stability in solutions with high salt concentrations, such as saline or phosphate-buffered saline (PBS). nih.govnih.gov Furthermore, this PEG shield reduces the non-specific adsorption of proteins (a process called opsonization), which improves the nanoparticle's biocompatibility and allows it to circulate in the bloodstream for longer periods, increasing the probability of reaching its intended target. nih.govnih.govmdpi.com Studies on various nanoparticles, including layered double hydroxides and iron oxide nanoparticles, confirm that PEGylation is an effective strategy to improve both colloidal and biological stability for biomedical applications. mdpi.comresearchgate.netnih.gov
The Role of this compound in Advanced Scientific Research
The heterobifunctional linker this compound is a specialized chemical tool increasingly utilized in cutting-edge academic research. Its unique structure, featuring a terminal benzaldehyde group and an azide group connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer, offers orthogonal reactivity. This allows for a two-step, controlled conjugation strategy. The aldehyde group readily reacts with primary amines or hydrazides, while the azide group is reserved for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comaxispharm.com The integrated PEG linker enhances the aqueous solubility of the molecule and the conjugates it forms. axispharm.com These properties make this compound a versatile reagent for the precise construction of complex bioconjugates and functionalized surfaces.
The ability to control the density of ligands on a nanoparticle's surface is critical, as it can dictate the particle's biological interactions and targeting efficiency. nih.govnih.gov Heterobifunctional linkers like this compound are instrumental in achieving this control. By carefully managing the reaction stoichiometry, researchers can tune the number of linker molecules attached to the nanoparticle surface, thereby predetermining the density of the functional group available for the next conjugation step.
Research has shown that the density of initial functional groups on a nanoparticle surface profoundly impacts the efficiency of subsequent covalent conjugation and the final density of the attached ligand. nih.gov For instance, a strategy could involve reacting amine-functionalized nanoparticles with a sub-stoichiometric amount of this compound. This would yield nanoparticles with a controlled, lower density of azide groups on their surface. These azide groups can then be used to attach a specific biomolecule via click chemistry. This stepwise approach ensures that the final ligand density is precisely managed, which is crucial for optimizing interactions with biological systems. nih.gov Recent studies have successfully used click chemistry to achieve high and controlled surface densities of DNA on nanoparticles, underscoring the effectiveness of this conjugation method for surface functionalization. nih.gov
Biointerface engineering involves modifying surfaces at the molecular level to control biological interactions. This compound is a prime tool for this purpose due to its orthogonal reactive ends, which allow for the sequential and site-specific immobilization of molecules. broadpharm.comaxispharm.comgoogle.com This enables the construction of highly defined and functional surfaces for a variety of research applications.
In biosensor development, the precise orientation and immobilization of biorecognition elements (e.g., antibodies, aptamers) is key to sensitivity and specificity. This compound facilitates a robust immobilization strategy. For example, a surface can first be functionalized with alkyne groups. The this compound linker can then be "clicked" onto this surface via its azide terminus. This creates a surface decorated with reactive aldehyde groups, which can then specifically bind to the primary amine groups of antibodies or other protein-based recognition elements.
Studies on aldehyde-tethered PEG surfaces have shown that this configuration creates a highly selective biosensing platform that can prevent non-specific protein adsorption while enhancing specific biorecognition. nih.govelsevierpure.com The length of the PEG chain itself can influence the mobility of the terminal group and improve its ability to bind to target molecules. nih.govelsevierpure.com Other research has highlighted the use of both aldehyde-amine chemistry and azide-alkyne click chemistry as effective, independent methods for immobilizing aptamers on electrode surfaces, demonstrating the utility of these functional groups in biosensor fabrication. mdpi.com this compound conveniently combines both of these powerful functionalities into a single linker.
Microarrays require the ordered and robust immobilization of thousands of probes onto a solid support. Click chemistry has emerged as a superior method for this application due to its high efficiency and specificity. acs.org Research has demonstrated the production of "Click microarrays" by covalently binding alkyne-modified DNA probes to azide-functionalized glass slides. researchgate.net
This compound is perfectly suited for preparing the required azide-functionalized surfaces. Standard amine-coated microarray slides can be reacted with this compound, utilizing its aldehyde group to form a stable linkage with the surface amines. This process leaves the azide group exposed and available for the subsequent "clicking" of alkyne-modified probes, such as DNA, peptides, or small molecules. This method provides a reliable and versatile platform for creating custom microarrays for high-throughput screening applications.
Coating materials with polyethylene glycol (PEG) is a widely used strategy to enhance biocompatibility, reduce non-specific protein adsorption (bio-fouling), and improve performance in biological environments. hydromer.comsigmaaldrich.com this compound can be used to create such functional coatings while simultaneously introducing a reactive handle for further modification. A material surface can be functionalized with the linker, creating a hydrophilic PEG layer that presents azide groups. These azide groups can then be used to covalently attach other molecules of interest via click chemistry. This approach has been described for similar bifunctional PEG-azide linkers to create functional coatings for applications in medical research, nanotechnology, and cell culture. biochempeg.com
The azide functionality of this compound makes it highly valuable for the development of imaging and detection probes, particularly through click chemistry, which is prized in radiochemistry for its speed, efficiency, and mild reaction conditions. nih.govresearchgate.netnih.gov
The synthesis of radiotracers for Positron Emission Tomography (PET) often involves labeling sensitive biomolecules, like peptides, with short-lived radioisotopes such as fluorine-18 (B77423) (¹⁸F). nih.gov A common and highly effective strategy is the use of an ¹⁸F-labeled prosthetic group. nih.govnih.gov In this approach, a biomolecule containing a primary amine (e.g., on a lysine residue) is first conjugated with this compound via its aldehyde group. In a second step, this azide-functionalized biomolecule is "clicked" with a small, pre-radiolabeled alkyne synthon (e.g., ¹⁸F-fluoroalkyne). nih.govbachem.com
This two-step method using CuAAC has been shown to be a valuable and efficient method for labeling RGD peptides with ¹⁸F for imaging integrin expression in tumors. nih.gov Research comparing this click chemistry approach to a more traditional labeling method using N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB) highlighted significant advantages.
| Parameter | Click Chemistry Labeling (¹⁸F-FPTA-RGD2) | Traditional Labeling (¹⁸F-FPRGD2) |
|---|---|---|
| Total Synthesis Time | 110 min | ~180 min |
| Overall Non-Decay-Corrected Yield | 26.9% | 12.9% |
| Overall Decay-Corrected Yield | 53.8% | 40% |
The data demonstrates that the click chemistry approach significantly reduces the total synthesis time while simultaneously increasing the radiochemical yield. nih.gov These improvements are critical when working with short-lived isotopes like ¹⁸F, making this compound and similar linkers powerful tools in the development of novel PET radiotracers for research. nih.govmdpi.comacs.org
Radiochemical and Fluorescent Probe Development for Imaging and Detection in Research
Fluorescent Dye Conjugation for Biomolecular and Cellular Probing
The aldehyde group of this compound can be selectively reacted with amine or aminooxy groups on a target biomolecule, such as a protein. Following this initial conjugation, the terminal azide group is available for a highly specific secondary reaction known as "click chemistry." This bioorthogonal reaction, typically a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, allows for the attachment of a fluorescent dye that has been modified with a corresponding alkyne group. This two-step approach is particularly advantageous for creating well-defined bioconjugates for use in sensitive analytical techniques and cellular imaging.
Detailed research findings from studies utilizing analogous heterobifunctional linkers demonstrate the efficacy of this strategy. For instance, research has focused on the site-specific modification of proteins for the purpose of creating protein-protein conjugates and for fluorescent labeling. In a key study, a similar methodology was employed where a protein was first modified to introduce an aldehyde group. This was followed by reaction with an azido-aminooxy bifunctional linker, which then enabled the "clicking" on of a fluorescent probe.
One notable study utilized an aldehyde-tagged Maltose-Binding Protein (MBP) as a model. The protein was first reacted with an azido-aminooxy linker. Subsequently, a fluorescent dye, DIBAC-488, which contains a cyclooctyne (B158145) group, was attached via copper-free click chemistry. The success of the conjugation was visualized and quantified using fluorescence gel scanning. nih.gov
Research Findings on Heterobifunctional Linker-Mediated Fluorescent Labeling
| Protein | Bifunctional Linker | Fluorescent Probe | Detection Method | Key Finding | Citation |
|---|---|---|---|---|---|
| Aldehyde-tagged Maltose-Binding Protein (MBP-fGly) | Azido-aminooxy linker | DIBAC-488 | Fluorescence Gel Scanning | Robust and specific labeling was observed, which was dependent on the presence of the azide-functionalized linker. This demonstrated the successful two-step conjugation. | nih.gov |
| Aldehyde-tagged human IgG1 (hIgG-fGly) | Azido-aminooxy linker | DIBAC-488 | MALDI-TOF MS and Fluorescence Gel Scanning | Efficient labeling was achieved, confirming the applicability of the method to complex, clinically relevant proteins like antibodies. | nih.gov |
This research underscores the utility of heterobifunctional linkers like this compound in creating precisely labeled biomolecules for advanced probing experiments. The ability to first conjugate to a protein via the aldehyde and then attach a fluorescent dye via the azide allows for a modular and highly specific labeling strategy. This is crucial for experiments where the location and stoichiometry of the fluorescent label must be carefully controlled to obtain meaningful data in biomolecular and cellular studies. nih.govnih.gov The PEG3 spacer in this compound further enhances the water solubility of the resulting conjugate, which is a desirable property for biological applications. axispharm.com
Methodological and Analytical Considerations in Ald Ph Peg3 Azide Research
Characterization of Conjugates and Evaluation of Reaction Efficiencies
The successful synthesis of a bioconjugate using Ald-Ph-PEG3-Azide necessitates rigorous characterization to confirm the covalent linkage and to assess the efficiency of the reaction. A suite of analytical techniques is typically employed for this purpose.
Mass Spectrometry (MS) stands as a primary tool for the characterization of this compound conjugates. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the molecular weight of the conjugate. An increase in mass corresponding to the addition of the this compound linker (molecular weight of 350.37 g/mol ) provides direct evidence of successful conjugation. medkoo.combiosynth.com For larger biomolecules like proteins, deconvolution of the resulting mass spectrum is often necessary.
Chromatographic Methods are indispensable for purifying the conjugate and evaluating reaction efficiency.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is widely used to separate the conjugated product from unreacted starting materials. A shift in retention time compared to the unmodified biomolecule is indicative of successful conjugation.
Size-Exclusion Chromatography (SEC) can be employed to assess the purity of the conjugate and to detect any aggregation that may have occurred during the conjugation process.
Hydrophobic Interaction Chromatography (HIC) is another valuable technique, especially for antibody-drug conjugates (ADCs), where it can be used to separate species with different drug-to-antibody ratios (DARs). nih.gov
Electrophoretic Techniques , such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), can provide a qualitative assessment of conjugation. A band shift to a higher molecular weight for the conjugate compared to the unconjugated biomolecule confirms the modification.
Spectroscopic Methods also play a role in characterization.
UV-Visible Spectroscopy can be used if a chromophore is introduced during the conjugation process. For instance, if the alkyne partner in a click reaction contains a fluorescent dye, the absorbance spectrum of the purified conjugate can be used to confirm the presence of the dye.
Nuclear Magnetic Resonance (NMR) Spectroscopy , while more challenging for large biomolecules, can be invaluable for characterizing smaller conjugates, providing detailed structural information and confirming the formation of the new covalent bonds.
The efficiency of the conjugation reaction is typically determined by analyzing the reaction mixture using HPLC or other quantitative methods. By comparing the peak areas of the starting material and the product, a percentage yield can be calculated.
Table 1: Representative Analytical Techniques for Characterization of an this compound-Protein Conjugate
| Analytical Technique | Purpose | Expected Observation for Successful Conjugation |
| Mass Spectrometry (ESI-MS) | Confirmation of covalent modification and determination of molecular weight. | An increase in mass corresponding to the molecular weight of this compound (350.37 Da) per modification. |
| Reversed-Phase HPLC (RP-HPLC) | Purification and assessment of reaction completion. | A new peak with a different retention time compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assessment of purity and detection of aggregation. | A single, sharp peak for the purified conjugate, indicating homogeneity and absence of aggregates. |
| SDS-PAGE | Qualitative confirmation of conjugation. | A band shift to a higher apparent molecular weight for the conjugated protein. |
Strategies for Orthogonal Coupling in Complex Biological Milieus
A key advantage of this compound is its capacity for orthogonal coupling, allowing for the sequential or simultaneous ligation of different molecules with high specificity in complex biological environments such as cell lysates or even living cells. nih.govmdpi.com This is achieved by exploiting the distinct and non-interfering reactivity of the aldehyde and azide (B81097) groups.
The aldehyde group's reaction with amines is a classic bioconjugation strategy. However, in a cellular context, the abundance of primary amines can lead to non-specific labeling. To circumvent this, strategies often involve the use of specific N-terminal modifying enzymes or targeting unique lysine (B10760008) residues with altered reactivity.
The azide group's bioorthogonality is central to its utility in complex milieus. "Click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), is the preferred method for live-cell labeling as it obviates the need for cytotoxic copper catalysts required for CuAAC. nih.govmedchemexpress.com In a typical SPAAC-based strategy, a biomolecule of interest is first functionalized with this compound. This azide-modified biomolecule can then be introduced into a biological system and subsequently labeled with a probe (e.g., a fluorophore or an affinity tag) bearing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). broadpharm.com
The success of orthogonal coupling in biological systems hinges on several factors:
Reaction Kinetics: The chosen bioorthogonal reaction must proceed at a reasonable rate under physiological conditions (pH, temperature, and aqueous environment).
Specificity: The reacting partners should only react with each other and not with any endogenous functional groups.
Stability: The resulting linkage must be stable in the biological environment for the duration of the experiment.
Challenges in complex biological milieus include potential side reactions, enzymatic degradation of the linker, and the need to achieve sufficient concentrations of the reactants at the desired location. Careful experimental design and optimization are crucial to overcome these hurdles.
Quantitative Analysis of Functionalization and Conjugation Yields
The degree of labeling (DoL) , which represents the average number of linker molecules attached to a biomolecule, can be determined using several methods.
Mass Spectrometry is a powerful technique for determining the DoL. By analyzing the mass spectrum of the functionalized protein, a distribution of species with different numbers of attached linkers can be observed. The average DoL can be calculated from the relative abundances of these species.
UV-Visible Spectroscopy can be a straightforward method for DoL determination if the linker or the subsequently clicked molecule possesses a unique chromophore. By measuring the absorbance at two different wavelengths (one for the protein and one for the chromophore) and applying the Beer-Lambert law, the DoL can be calculated.
Hydrophobic Interaction Chromatography (HIC) has proven to be a robust method for determining the DAR of ADCs. The increasing hydrophobicity with each added drug-linker moiety allows for the separation of species with different DARs, and the relative peak areas can be used to calculate the average DAR. nih.gov
The conjugation yield refers to the percentage of the starting biomolecule that has been successfully conjugated. This is typically determined by chromatographic methods like RP-HPLC or SEC-HPLC. By integrating the peak areas of the conjugated product and the remaining unreacted starting material, the yield of the reaction can be accurately quantified.
Table 2: Illustrative Data for Quantitative Analysis of an Antibody Functionalized with this compound and Conjugated to a DBCO-Dye
| Analytical Method | Parameter Measured | Representative Result | Interpretation |
| ESI-MS Deconvolution | Mass Distribution of Antibody-Linker | Peaks at +350 Da, +700 Da, +1050 Da, etc. | Distribution of antibody species with 1, 2, 3, etc., attached this compound linkers. |
| UV-Vis Spectroscopy | Absorbance at 280 nm and Dye λmax | A280 = 1.0, A_dye = 0.4 (for a known extinction coefficient) | Calculation of Degree of Labeling (DoL), e.g., DoL = 2.5. |
| HIC-HPLC | Peak Area Distribution | Multiple peaks corresponding to different DARs (0, 1, 2, 3, etc.) | Calculation of average DAR and distribution of drug-loaded species. |
| RP-HPLC | Peak Integration | Product Peak Area: 85%, Starting Material Peak Area: 15% | Conjugation yield of 85%. |
Emerging Frontiers and Future Perspectives for Ald Ph Peg3 Azide in Chemical Biology and Materials Science
Expansion into Advanced Self-Assembling Systems and Supramolecular Chemistry
The distinct functionalities of Ald-Ph-PEG3-Azide make it an ideal building block for the programmed self-assembly of complex supramolecular structures. The ability to form covalent bonds through both its aldehyde and azide (B81097) termini allows for the creation of well-defined amphiphilic or multi-block polymers that can spontaneously organize in solution.
One prominent application is in the formation of advanced hydrogels for three-dimensional (3D) cell culture and tissue engineering. rsc.orgnih.gov For instance, this compound has been utilized in the creation of hybrid polyethylene (B3416737) glycol-hyaluronic acid (PEG-HA) hydrogels. In such systems, the aldehyde group can be used to immobilize biomolecules, while the azide group participates in cross-linking the hydrogel network via click chemistry. This dual functionality allows for the precise control over the mechanical properties and biological functionalization of the hydrogel, mimicking the native extracellular matrix (ECM).
A study by Borelli et al. (2025) demonstrated the use of this compound to control ligand presentation and its effect on mesenchymal stem cell (MSC) response to matrix stress relaxation in hybrid PEG-HA hydrogels. broadpharm.com This highlights the linker's role in creating sophisticated 3D environments to study complex cellular behaviors.
| Parameter | Description | Relevance of this compound |
| Self-Assembly Trigger | Covalent bond formation via orthogonal reactive ends. | The aldehyde and azide groups allow for programmed assembly with complementary molecules. |
| Supramolecular Structure | Hydrogels, micelles, polymersomes. | The amphiphilic nature that can be imparted by conjugating different moieties facilitates the formation of these structures. |
| Application | 3D cell culture, drug delivery, regenerative medicine. | Enables the creation of biocompatible and functional materials for biomedical applications. rsc.orgnih.gov |
Development of Responsive and Smart Materials through Conjugation
The conjugation capabilities of this compound are being harnessed to develop "smart" materials that can respond to specific environmental stimuli, such as pH, temperature, or the presence of certain enzymes. nih.govijpsjournal.combris.ac.uk The aldehyde group can form pH-sensitive linkages, such as hydrazones, which are stable at physiological pH but can be cleaved in the acidic environment of tumor tissues or endosomes. scbt.com
This property is particularly valuable for the design of targeted drug delivery systems. A therapeutic agent can be conjugated to this compound via a pH-labile bond, and this conjugate can then be attached to a targeting moiety (e.g., an antibody or peptide) through the azide group. This results in a smart conjugate that can selectively release its payload in the desired microenvironment, enhancing therapeutic efficacy while minimizing off-target effects.
Research in this area is focused on creating materials that can undergo conformational changes or degradation in response to specific triggers. For example, hydrogels cross-linked with this compound could be designed to swell or dissolve under certain pH conditions, leading to the controlled release of an encapsulated drug. nih.gov
| Stimulus | Responsive Linkage/Moiety | Potential Application |
| pH | Hydrazone bond formed from the aldehyde group. | Targeted drug release in acidic tumor microenvironments or endosomes. scbt.comnih.gov |
| Enzymes | Enzyme-cleavable peptide sequence conjugated to the linker. | Site-specific drug release in the presence of disease-related enzymes. |
| Temperature | Conjugation to thermoresponsive polymers. | On-demand drug release or changes in material properties with temperature shifts. mdpi.com |
Integration into High-Throughput Screening and Combinatorial Library Synthesis Methodologies
The robust and specific reactivity of the azide group in this compound makes it highly suitable for high-throughput screening (HTS) and the synthesis of combinatorial libraries. nih.govslideshare.netresearchgate.net Click chemistry reactions are known for their high yields, tolerance of a wide range of functional groups, and simple reaction conditions, which are all desirable features for HTS platforms. bris.ac.ukmdpi.com
In a combinatorial approach, a diverse library of molecules can be synthesized by reacting a set of alkyne-containing building blocks with this compound. The resulting library of azide-terminated compounds can then be immobilized on a solid support or in a microarray format. The aldehyde group remains available for subsequent reactions, allowing for further diversification or for the attachment of a reporter molecule for screening purposes.
This methodology enables the rapid synthesis and screening of thousands of compounds to identify hits for drug discovery or to probe biological interactions. The PEG spacer in this compound can also help to minimize non-specific binding in screening assays, thereby improving the signal-to-noise ratio.
| Methodology | Role of this compound | Advantage |
| Combinatorial Library Synthesis | Provides a scaffold for the attachment of diverse chemical moieties via its azide and aldehyde groups. | Enables the rapid generation of large and diverse chemical libraries. nih.govslideshare.net |
| High-Throughput Screening | Facilitates the immobilization of library members onto surfaces and allows for the attachment of reporter molecules. | The specificity of click chemistry ensures efficient and clean reactions suitable for automated HTS. bris.ac.ukresearchgate.net |
Towards Novel Theranostic and Diagnostic Research Tools
The unique properties of this compound position it as a promising linker for the development of novel theranostic and diagnostic agents. Theranostics combines therapeutic and diagnostic capabilities into a single agent, allowing for simultaneous treatment and monitoring of disease.
By using this compound, a therapeutic drug can be linked to a diagnostic imaging agent (e.g., a fluorescent dye, a radionuclide, or a magnetic resonance imaging contrast agent). This theranostic construct can then be further conjugated to a targeting ligand to ensure its accumulation at the site of disease.
For example, a potent anticancer drug could be attached to the aldehyde group, while a near-infrared fluorescent dye is "clicked" onto the azide group. This would allow for real-time imaging of drug distribution and tumor targeting, providing valuable information for personalized medicine. The biocompatibility and solubility enhancement provided by the PEG linker are also crucial for in vivo applications. mdpi.com
| Component | Conjugated Moiety | Function |
| Therapeutic | Anticancer drug, anti-inflammatory agent. | Treatment of disease. |
| Diagnostic | Fluorescent dye, radionuclide, MRI contrast agent. | In vivo imaging and disease monitoring. nih.gov |
| Targeting | Antibody, peptide, small molecule. | Selective delivery to the target site. |
Q & A
(Basic) What are the key considerations for synthesizing Ald-Ph-PEG3-Azide to ensure high purity and yield?
To synthesize this compound with high purity and yield:
- Reaction Optimization : Adjust stoichiometry of reactants (e.g., aldehyde, PEG linker, and azide precursors) to minimize side products. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the compound, ensuring removal of unreacted precursors and byproducts .
- Quality Control : Validate synthesis success via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
(Basic) Which characterization techniques are most effective for confirming the structure and purity of this compound?
(Advanced) How can researchers optimize reaction conditions for this compound in click chemistry applications?
- Catalyst Selection : Test copper(I) catalysts (e.g., CuBr) versus strain-promoted azide-alkyne cycloaddition (SPAAC) systems to balance reaction speed and biocompatibility .
- Solvent Compatibility : Evaluate polar aprotic solvents (e.g., DMSO) versus aqueous buffers to minimize PEG chain aggregation .
- Temperature Control : Conduct kinetic studies at 25–37°C to determine optimal conditions for biomolecule conjugation without denaturation .
(Advanced) What methodologies address contradictory data in crosslinking efficiency studies involving this compound?
- Replication : Repeat experiments under identical conditions to distinguish between systematic errors and true variability .
- Control Experiments : Include negative controls (e.g., azide-free reactions) to validate signal specificity in fluorescence-based assays .
- Statistical Analysis : Apply ANOVA or Bayesian inference to quantify uncertainty and identify outliers .
(Basic) How should this compound be stored to maintain stability in long-term experiments?
- Storage Conditions : Store at -20°C under anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis of the azide group .
- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .
(Advanced) What strategies mitigate steric hindrance during this compound conjugation with large biomolecules?
- Spacer Arm Design : Incorporate longer PEG chains (e.g., PEG6) to increase distance between reactive sites .
- Reaction Time Optimization : Perform time-course studies to balance conjugation efficiency and biomolecule stability .
- Computational Modeling : Use molecular dynamics simulations to predict steric clashes and refine linker design .
(Basic) What protocols ensure a rigorous literature review on this compound?
- Database Selection : Prioritize peer-reviewed journals (e.g., PubMed, Google Scholar) and avoid non-academic platforms like BenchChem .
- Source Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research gaps and validate hypotheses .
(Advanced) How can computational modeling predict this compound reactivity in novel environments?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., azide group electrophilicity) to predict reaction pathways .
- Kinetic-Molecular Modeling : Integrate experimental rate constants with simulations to optimize reaction conditions for complex systems (e.g., drug delivery hydrogels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
